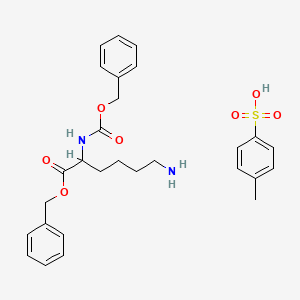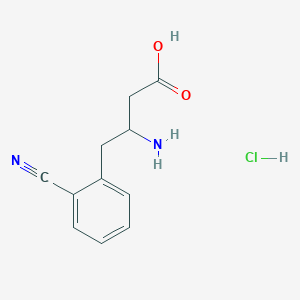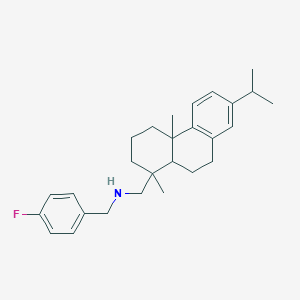![molecular formula C18H23BO4 B12497431 2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12497431.png)
2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in the field of organic chemistry. This compound is known for its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(Methoxymethoxy)-1-naphthylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura cross-coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: 3-(Methoxymethoxy)-1-naphthylboronic acid.
Reduction: 3-(Methoxymethoxy)-1-naphthyl alcohol.
Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction
Scientific Research Applications
2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Employed in the development of new drugs and therapeutic agents.
Industry: Used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The compound acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. The palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic ester and the electrophilic partner, resulting in the formation of a biaryl compound .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethoxy)phenylboronic acid: Another boronic ester with similar reactivity but different structural features.
Pinacol boronic esters: A class of boronic esters with varying substituents on the aromatic ring.
Uniqueness
2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, which confer distinct reactivity and selectivity in cross-coupling reactions. The presence of the methoxymethoxy group enhances its stability and reactivity compared to other boronic esters .
Properties
Molecular Formula |
C18H23BO4 |
|---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
2-[3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)16-11-14(21-12-20-5)10-13-8-6-7-9-15(13)16/h6-11H,12H2,1-5H3 |
InChI Key |
TXUDWMAZCPSDKG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC=C23)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12497350.png)

![4-{5,11-bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocin-13-yl}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B12497362.png)
![N-(9-{3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12497364.png)
![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12497367.png)




![Ethyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497399.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12497405.png)
![1-(2-{2-[2-(2-{2-[(3-{[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-1,3-benzodiazol-5-yl]sulfamoyl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12497414.png)

![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12497433.png)
